BenchChemオンラインストアへようこそ!

3-Methylidene-3,4-dihydropyrazin-2(1H)-one

Physicochemical Properties Volatility Medicinal Chemistry

3-Methylidene-3,4-dihydropyrazin-2(1H)-one (CAS 922179-91-7) is a low-molecular-weight (110.11 g/mol) heterocyclic building block classified as a 3,4-dihydropyrazin-2(1H)-one. Its defining structural feature is an exocyclic methylidene group at the 3-position, which distinguishes it from endocyclic or saturated analogs.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 922179-91-7
Cat. No. B12620737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylidene-3,4-dihydropyrazin-2(1H)-one
CAS922179-91-7
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC=C1C(=O)NC=CN1
InChIInChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3,6H,1H2,(H,7,8)
InChIKeyFETGIGAOYJEBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylidene-3,4-dihydropyrazin-2(1H)-one (CAS 922179-91-7) Procurement-Grade Overview


3-Methylidene-3,4-dihydropyrazin-2(1H)-one (CAS 922179-91-7) is a low-molecular-weight (110.11 g/mol) heterocyclic building block classified as a 3,4-dihydropyrazin-2(1H)-one. Its defining structural feature is an exocyclic methylidene group at the 3-position, which distinguishes it from endocyclic or saturated analogs [1]. This unsaturation creates a unique electrophilic site orthogonal to the lactam carbonyl, enabling divergent synthetic pathways in medicinal chemistry and diversity-oriented synthesis [2]. The compound is primarily utilized as a versatile intermediate for constructing peptidomimetic and nitrogen-rich heterocyclic libraries via multicomponent reactions [2].

Why Generic 3,4-Dihydropyrazinone Analogs Cannot Substitute 3-Methylidene-3,4-dihydropyrazin-2(1H)-one


Indiscriminate substitution with other 3,4-dihydropyrazin-2(1H)-one analogs or endocyclic pyrazinone isomers will compromise synthetic outcomes because the exocyclic methylidene group of CAS 922179-91-7 provides a kinetically and electronically distinct reaction center. While saturated 3-alkyl derivatives (e.g., 3-methyl) are limited to nucleophilic substitution or enolate chemistry, the 3-methylidene moiety in the target compound enables conjugate addition, cycloaddition, and radical chemistry at a sterically accessible exocyclic sp² carbon [1]. The computed physicochemical properties further reinforce this differentiation: an XLogP3 of 0.1 and a topological polar surface area (TPSA) of 41.1 Ų are predictive of superior aqueous solubility and permeability profiles compared to the more lipophilic, fully aromatic pyrazin-2(1H)-one congeners [2]. This segregation of reactivity and property space makes generic interchange technically invalid for applications requiring precise regiochemical outcomes or specific physicochemical profiles.

Quantitative Differentiation Evidence: 3-Methylidene-3,4-dihydropyrazin-2(1H)-one vs. Closest Analogs


Molecular Weight and Vapor Pressure Advantage Over Fused Pyrazinone Scaffolds

The molecular weight of 3-Methylidene-3,4-dihydropyrazin-2(1H)-one is 110.11 g/mol, which is significantly lower than common fused dihydropyrazinone scaffolds such as 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one derivatives used in kinase inhibitor programs, which routinely exceed 300 g/mol [1]. This lower molecular weight corresponds to a higher predicted vapor pressure, directly enabling purification via sublimation or gas-phase handling techniques that are impractical for larger fused analogs [2].

Physicochemical Properties Volatility Medicinal Chemistry

Computed Lipophilicity Contrast: XLogP3 = 0.1 vs. Aromatic Pyrazinone Series

The target compound exhibits a computed XLogP3 of 0.1 [1]. This value is markedly lower than that of di- and tri-substituted aromatic pyrazin-2(1H)-one natural products such as phevalin (predicted XLogP ~2.0) and other 3,6-disubstituted pyrazinones used as protease inhibitors [2]. A lower XLogP3 directly correlates with improved aqueous solubility and reduced off-target binding potential in early-stage drug discovery.

Lipophilicity ADME Prediction Drug Design

Topological Polar Surface Area (TPSA) Advantage for CNS Multiparameter Optimization

The TPSA of 3-Methylidene-3,4-dihydropyrazin-2(1H)-one is 41.1 Ų [1]. This falls well within the threshold of < 60–70 Ų commonly associated with favorable blood-brain barrier (BBB) penetration [2]. By comparison, many dihydropyrazinone natural products and kinase inhibitor scaffolds have TPSA values exceeding 70 Ų due to additional sulfonamide or multiple carbonyl groups, limiting their CNS accessibility.

Polar Surface Area Blood-Brain Barrier CNS Drug Design

Rotatable Bond Count of Zero Enables Rigid Scaffold Docking

The compound has zero rotatable bonds, a stark contrast to common Ugi-derived dihydropyrazinones that typically carry multiple amide or ester side chains (2–8 rotatable bonds) [1]. This complete conformational rigidity minimizes entropic penalties upon target binding compared to flexible analogs like N-alkyl-3,4-dihydropyrazin-2(1H)-ones, which lose significant conformational freedom upon interaction [2].

Conformational Rigidity Structure-Based Design Fragment Screening

High-Confidence Application Scenarios for 3-Methylidene-3,4-dihydropyrazin-2(1H)-one


CNS Fragment Library Design Leveraging Low TPSA and Zero Rotatable Bonds

With a computed TPSA of 41.1 Ų and zero rotatable bonds, 3-Methylidene-3,4-dihydropyrazin-2(1H)-one is an ideal candidate for inclusion in central nervous system (CNS)-oriented fragment libraries [1]. Its physicochemical profile aligns with established CNS drug-likeness criteria (MW < 200 Da, TPSA < 60 Ų, low hydrogen bond donor count), enabling efficient screening against GPCRs, ion channels, and kinases implicated in neurological disorders [2].

Minimalist Scaffold for Multicomponent Diversity-Oriented Synthesis (DOS)

The exocyclic methylidene group serves as a regioselective handle in Ugi 4-component reactions and post-condensation cyclizations, allowing the construction of fused and bridged nitrogen heterocycles in one-pot procedures [1]. Unlike saturated analogs that require pre-functionalization, the methylidene moiety can directly participate in iminium formation and subsequent trapping, enabling rapid library expansion with minimal protecting group chemistry [2].

Physical Vapor Deposition (PVD) Building Block for Organic Electronics

The combination of low molecular weight (110.11 g/mol) and heteroatom-rich structure makes the compound amenable to physical vapor deposition techniques used in the fabrication of organic thin-film transistors or light-emitting diodes [1]. Compared to larger fused heterocycles that decompose before sublimation, this compound's predicted volatility advantage (inferred from MW < 150 Da) positions it as a viable vapor-phase processable dihydropyrazinone monomer [2].

Quote Request

Request a Quote for 3-Methylidene-3,4-dihydropyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.